molecular formula C23H21N5O2 B10876753 4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B10876753
M. Wt: 399.4 g/mol
InChI Key: HMNPMEWDLDMFIB-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include aliphatic ketones, piperidine, and dimethylformamide.
    • Major products formed depend on the specific starting materials and reaction conditions.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and potential drug development.

      Biology: Its antibacterial activity suggests applications in combating infections.

      Medicine: Inhibition of DHFR makes it relevant for cancer treatment.

      Industry: Further exploration may reveal applications in materials science or catalysis.

  • Mechanism of Action

    • The compound likely exerts its effects through DHFR inhibition. DHFR is essential for DNA synthesis, and inhibiting it disrupts cell proliferation.
    • Molecular targets involve interactions with the enzyme’s active site.
  • Comparison with Similar Compounds

    • Similar compounds include other s-triazino[1,2-a]benzimidazole derivatives.
    • Uniqueness lies in the specific combination of substituents (benzyloxy and methoxyphenyl) and the fused triazino-benzimidazole core.

    Properties

    Molecular Formula

    C23H21N5O2

    Molecular Weight

    399.4 g/mol

    IUPAC Name

    4-(3-methoxy-4-phenylmethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

    InChI

    InChI=1S/C23H21N5O2/c1-29-20-13-16(11-12-19(20)30-14-15-7-3-2-4-8-15)21-26-22(24)27-23-25-17-9-5-6-10-18(17)28(21)23/h2-13,21H,14H2,1H3,(H3,24,25,26,27)

    InChI Key

    HMNPMEWDLDMFIB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC5=CC=CC=C5

    Origin of Product

    United States

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